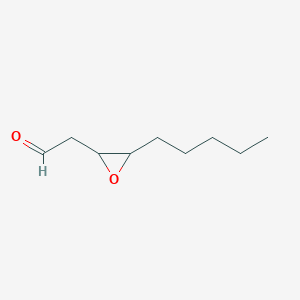
3,4-Epoxynonanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Epoxynonanal is a compound belonging to the family of epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). Its IUPAC name is 2-(3-pentyloxiran-2-yl)acetaldehyde . This compound is known for its role in lipid oxidation processes and is a significant intermediate in various biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Epoxynonanal can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of hydroperoxides, which undergoes a series of reactions to form the epoxide structure . The reaction conditions typically include the presence of metal catalysts such as iron, which facilitate the formation of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes of fatty acids or their derivatives. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 3,4-Epoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form aldehydes and carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidation: Formation of 4-hydroxynon-2-enal (HNE) and other aldehydes.
Reduction: Formation of 3,4-dihydroxynonanal.
Substitution: Formation of various substituted nonanal derivatives.
科学的研究の応用
3,4-Epoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound helps in understanding oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized polymers and resins
作用機序
The mechanism of action of 3,4-Epoxynonanal involves its formation through lipid peroxidation. It is produced from the oxidation of linoleic acid derivatives and can further react to form biologically active aldehydes like 4-hydroxynon-2-enal (HNE). These aldehydes can interact with cellular components, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and lipids, where they can form adducts and alter their functions .
類似化合物との比較
4-Hydroxynon-2-enal (HNE): A major product of lipid peroxidation, similar in structure and reactivity to 3,4-Epoxynonanal.
Oxononanoyl phosphatidylcholine (ON-PC): Another lipid oxidation product with similar biochemical properties.
10,13-Dihydroxyoctadecadienoic acid (DHODA): A related compound formed during lipid oxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the production of other biologically active aldehydes. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
91795-92-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(3-pentyloxiran-2-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-9(11-8)6-7-10/h7-9H,2-6H2,1H3 |
InChIキー |
HEXGZHJMMROIQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(O1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

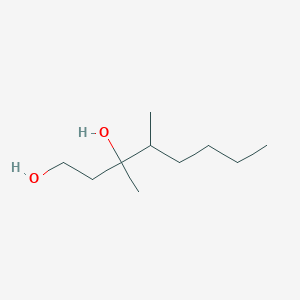
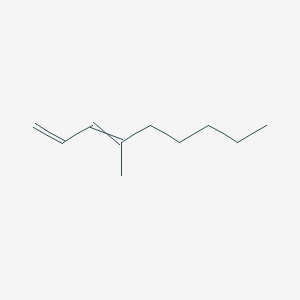

![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
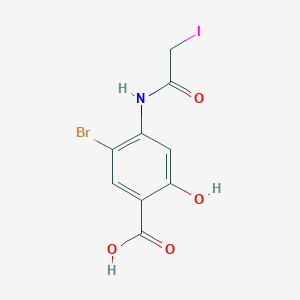
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
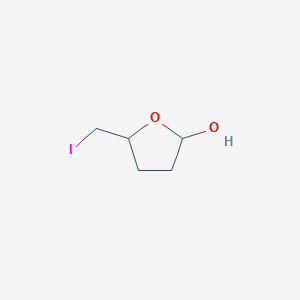
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

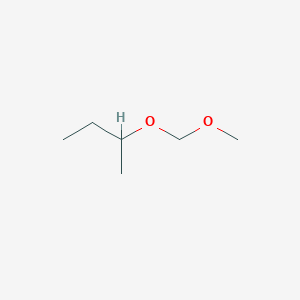
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
